REACTION_CXSMILES
|
[C:1]([CH:4]1[C:9](=O)[CH2:8][C:7]([CH3:12])([CH3:11])[CH2:6][C:5]1=[O:13])(=O)[CH3:2].[NH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[NH2:15]>C(O)C>[N:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:14]1[C:9]2[CH2:8][C:7]([CH3:12])([CH3:11])[CH2:6][C:5](=[O:13])[C:4]=2[C:1]([CH3:2])=[N:15]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CC(CC1=O)(C)C)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel (cyclohexane:ethyl acetate=10:20)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1N=C(C=2C(CC(CC12)(C)C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |